Cystine
Overview
Description
Cystine is the oxidized derivative of the amino acid cysteine and has the formula (SCH2CH(NH2)CO2H)21. It is a white solid that is poorly soluble in water1. As a residue in proteins, cystine serves two functions: a site of redox reactions and a mechanical linkage that allows proteins to retain their three-dimensional structure1.
Synthesis Analysis
The biosynthesis of cysteine is crucial and critically regulated by two enzymes, i.e., serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL)2. The conversion can be viewed as an oxidation: 2 HO2CCH(NH2)CH2SH + 0.5 O2 → (HO2CCH(NH2)CH2S)2 + H2O1.
Molecular Structure Analysis
Cystine contains a disulfide bond, two amine groups, and two carboxylic acid groups1. As for other amino acids, the amine and carboxylic acid groups exist in rapid equilibrium with the ammonium-carboxylate tautomer1.
Chemical Reactions Analysis
Cysteine residues in proteins are subject to diverse redox chemistry. Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides and persulfides are a few prominent examples of these oxidative post-translational modifications3.
Physical And Chemical Properties Analysis
Cysteine is a sulfur-containing, α-amino acid with the chemical formula O2CCH(NH2)CH2SH5. It is classified as a conditionally non-essential amino acid since the human body can naturally synthesize it5.
Scientific Research Applications
Chemiluminescence in Pharmaceutical Analysis : A study by Blazheyevskiy et al. (2020) developed a method for quantitative determination of L-cystine in tablets using chemiluminescence. This technique, applied in the pharmaceutical industry, enables precise measurement of L-cystine in drugs without interference from other components.
Sulfur Amino Acid Metabolism : Finkelstein's research in 2009 Finkelstein (2009) highlights the long-standing connection between basic science and clinical research in sulfur amino acid metabolism, dating back to the isolation of cystine in 1810.
Cystine Measurement in Medical Diagnosis : Wear and Keevil (2005) developed a method for measuring cystine in urine using liquid chromatography-tandem mass spectrometry Wear and Keevil (2005). This technique is crucial in diagnosing conditions like cystinuria, which involves excessive cystine in urine.
Cellular Dysfunction Research : Sumayao et al. (2016) studied the impact of lysosomal cystine accumulation in kidney cells Sumayao et al. (2016). They found that this accumulation leads to oxidative stress, mitochondrial damage, and cell death, providing insights into diseases like cystinosis.
Structural Biology and Therapeutics : Daly and Craik (2011) explored the cystine knot, a protein structure, for its potential in developing therapeutic or diagnostic agents Daly and Craik (2011). The cystine knot's stability and adaptability make it valuable in medicine and biology.
Lysosomal Transport Mechanisms : Kalatzis et al. (2001) investigated cystinosin, a protein affected in cystinosis, and its role as a lysosomal cystine transporter Kalatzis et al. (2001). This research aids in understanding lysosomal storage diseases.
Treatment Strategies in Genetic Disorders : Syres et al. (2009) demonstrated the effectiveness of bone marrow cell transplantation in treating cystinosis in a murine model Syres et al. (2009). This approach offers a potential treatment avenue for such disorders.
Role in Oxidative Stress and Neuroprotection : Kessler et al. (2008) investigated the antioxidant effects of cysteamine in brain cortex, finding its potential role in treating metabolic disorders like cystinosis Kessler et al. (2008).
Nanotechnology and Biosensing : Baláž et al. (2013) explored the use of cystine-capped nanocomposites in biosensing, highlighting its applications in medicine Baláž et al. (2013).
Impact on Melanogenesis in Aquaculture : Wang et al. (2018) studied the effects of dietary cystine on skin color differentiation in fish, contributing to aquaculture research Wang et al. (2018).
Safety And Hazards
Cystine may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause skin, eye, and respiratory tract irritation6.
Future Directions
Cystinuria treatment may require a combined approach of high diuresis, alkalinization and pharmacological interventions with regular monitoring of urinary pH, cystine levels, cystine crystal volume and solubility7. Future directions include the potential use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors8.
properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859005 | |
Record name | Cystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white solid; [Acros Organics MSDS] | |
Record name | DL-Cystine | |
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Product Name |
DL-Cystine | |
CAS RN |
923-32-0, 56-89-3 | |
Record name | Cystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cystine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | DL-CYSTINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | cystine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cystine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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